4-(propan-2-yl)imidazolidin-2-one
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Overview
Description
4-(propan-2-yl)imidazolidin-2-one, also known as 4-isopropyl-2-imidazolidinone, is a heterocyclic organic compound with the molecular formula C6H12N2O. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a member of the imidazolidinone family. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction typically occurs in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to enhance efficiency and yield. Catalytic strategies include the use of metal catalysts or organocatalysts to facilitate the incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions are various substituted imidazolidinones, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-(propan-2-yl)imidazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(propan-2-yl)imidazolidin-2-one include other imidazolidinones and benzimidazolidinones, such as:
- 2-imidazolidinone
- 4-methyl-2-imidazolidinone
- Benzimidazolidin-2-one
Uniqueness
This compound is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1267223-98-2 |
---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-4(2)5-3-7-6(9)8-5/h4-5H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
FFLVDROJJYOUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC(=O)N1 |
Purity |
0 |
Origin of Product |
United States |
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